molecular formula C8H8Cl2N2O B13702128 2-Amino-2-(2,3-dichlorophenyl)acetamide

2-Amino-2-(2,3-dichlorophenyl)acetamide

Cat. No.: B13702128
M. Wt: 219.06 g/mol
InChI Key: VUDFHUKGOMAAOL-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dichlorophenyl)acetamide (CAS: 318270-11-0) is an acetamide derivative featuring a 2,3-dichlorophenyl group attached to an amino-substituted acetamide backbone. Its molecular formula is C₈H₇Cl₂N₂O, with a molecular weight of 234.06 g/mol .

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2-amino-2-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C8H8Cl2N2O/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

VUDFHUKGOMAAOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-dichlorophenyl)acetamide typically involves the reaction of 2,3-dichloroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,3-dichloroaniline and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in the presence of a base such as pyridine or triethylamine to neutralize the acetic acid formed during the reaction.

    Procedure: The 2,3-dichloroaniline is dissolved in a suitable solvent, and acetic anhydride is added dropwise with stirring. The reaction mixture is then heated to a specific temperature (usually around 60-80°C) for a certain period (typically 2-4 hours) to complete the reaction.

    Isolation: The product is isolated by cooling the reaction mixture, followed by filtration or extraction. The crude product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(2,3-dichlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA)
  • Structure: Chloro substituent at the acetamide’s α-carbon instead of an amino group.
  • Crystallography : The N–H bond adopts a syn conformation relative to the 2- and 3-chloro substituents on the phenyl ring, facilitating intermolecular hydrogen bonding. This conformation is critical for stabilizing its crystal lattice .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : 2,6-Dichlorophenyl group with a thiazolyl substituent on the amide nitrogen.
  • Crystallography : The dichlorophenyl ring is twisted 79.7° relative to the thiazol ring, creating steric hindrance that limits planar interactions. Intermolecular N–H⋯N hydrogen bonds form 1D chains, enhancing packing stability .
  • Key Differences: The thiazolyl group introduces heterocyclic character, which may improve coordination with metal ions or biological targets compared to the simpler amino group in the target compound.
Methyl 2-Amino-2-(2,3-dichlorophenyl)acetate
  • Structure : Methyl ester replaces the acetamide’s amide group.
  • Reactivity : The ester group is more prone to hydrolysis than the stable amide bond, affecting bioavailability and metabolic stability .
A740003 (Antifibrogenic Agent)
  • Structure: Complex acetamide with a cyanoimino-quinolinyl group and methoxyphenyl substituents.
  • Activity: Blocks the P2X7 receptor, preventing colitis in murine models. The dichlorophenyl group in the target compound may similarly engage hydrophobic pockets in receptors, but the amino group could modulate binding affinity .
Alachlor (Herbicide)
  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Activity: The methoxymethyl group enhances lipophilicity, favoring membrane penetration in plants. In contrast, the amino group in the target compound increases polarity, likely redirecting its application toward pharmaceutical uses .

Crystallographic and Conformational Analysis

  • 2-Amino-2-(2,3-dichlorophenyl)acetamide: Expected to exhibit planar amide groups with rotational flexibility influenced by steric interactions between the dichlorophenyl ring and amino substituent. This flexibility may result in multiple conformers, as seen in analogs like 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, which has three distinct conformers in its asymmetric unit .

Data Table: Comparative Analysis of Key Acetamides

Compound Name Molecular Formula Substituents Key Properties/Activities Reference ID
This compound C₈H₇Cl₂N₂O 2,3-Cl₂Ph, NH₂ Potential receptor modulation
2-Chloro-N-(2,3-dichlorophenyl)acetamide C₈H₆Cl₃NO 2,3-Cl₂Ph, Cl Syn N–H conformation, hydrogen bonding
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 2,6-Cl₂Ph, thiazolyl Antimicrobial/antifibrogenic
Alachlor C₁₄H₂₀ClNO₂ 2,6-Et₂Ph, OCH₃ Herbicidal activity

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